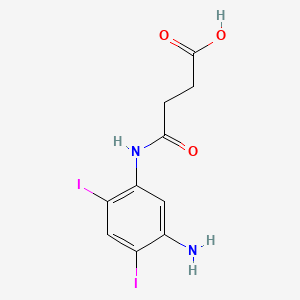
5,5-Dimethyl-4-phenyl-1,3-oxazol-2(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one is a heterocyclic compound belonging to the oxazoline family. Oxazolines are characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is notable for its stability and unique chemical properties, making it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-4-phenyl-3-oxazolin-2-one typically involves the cyclization of β-hydroxy amides. One common method includes the use of Deoxo-Fluor® as a reagent, which facilitates the cyclodehydration process at room temperature . Another approach involves the use of propargylic amines and carbon dioxide under mild reaction conditions, catalyzed by a binuclear tridentate copper (I) complex and 1,5,7-triazabicyclo [4.4.0]dec-5-ene (TBD) .
Industrial Production Methods
Industrial production methods for this compound often leverage continuous flow processes to enhance efficiency and safety. For instance, the use of manganese dioxide in a packed reactor allows for the oxidative aromatization of oxazolines to oxazoles, providing a streamlined and scalable production method .
Analyse Chemischer Reaktionen
Types of Reactions
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the phenyl ring, where electrophilic aromatic substitution can introduce various substituents.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo [5.4.0]undec-7-ene (DBU) are commonly used.
Substitution: Electrophilic reagents such as halogens and nitrating agents are often employed under acidic conditions.
Major Products
Oxidation: The major product is the corresponding oxazole derivative.
Substitution: Depending on the substituent introduced, various phenyl-substituted oxazolinones can be formed.
Wissenschaftliche Forschungsanwendungen
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5,5-Dimethyl-4-phenyl-3-oxazolin-2-one involves its ability to act as a nucleophile or electrophile in various chemical reactions. Its molecular targets include enzymes and receptors that facilitate these reactions. The compound’s unique structure allows it to participate in stereospecific transformations, making it valuable in the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxazole: A five-membered ring with one oxygen and one nitrogen atom, known for its biological activities.
Oxazolidinone: A related compound with significant antibacterial properties, used in pharmaceuticals like linezolid.
Uniqueness
5,5-Dimethyl-4-phenyl-3-oxazolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and stability. This makes it particularly useful as a chiral auxiliary and in the synthesis of complex organic molecules .
Eigenschaften
CAS-Nummer |
33664-90-3 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
5,5-dimethyl-4-phenyl-1,3-oxazol-2-one |
InChI |
InChI=1S/C11H11NO2/c1-11(2)9(12-10(13)14-11)8-6-4-3-5-7-8/h3-7H,1-2H3 |
InChI-Schlüssel |
NSIDZVDEAGIFAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=NC(=O)O1)C2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![L-Alanine, N-[(ethylthio)thioxomethyl]-](/img/structure/B14673534.png)


![2-[2-(4-Nitrophenyl)hydrazinyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14673554.png)
![Dibutyl-bis[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]stannane](/img/structure/B14673559.png)




![4H-Furo[3,2-f]indazole](/img/structure/B14673594.png)

![1,1'-[2-Chloro-2-(4-methoxyphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14673605.png)
